2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)furo[2,3-b]pyridine-5-carboxylic acid hydrochloride is a heterocyclic compound that combines a furan ring fused to a pyridine ring, with an aminomethyl group at the 2-position and a carboxylic acid group at the 5-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method starts with the formation of the furo[2,3-b]pyridine core through a cyclization reaction. This can be achieved by reacting a suitable pyridine derivative with a furan derivative under acidic or basic conditions. The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine are used. The carboxylic acid group is often introduced through oxidation reactions or by using carboxylation reagents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient conversion and minimize by-products. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid, followed by crystallization to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or amides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium on carbon for hydrogenation reactions.
Major Products:
Oxidation: Formation of imines, amides, or carboxylic acid derivatives.
Reduction: Alcohols, aldehydes, or reduced heterocyclic compounds.
Substitution: Various substituted furo[2,3-b]pyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine: In biological research, 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylic acid hydrochloride is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Industry: The compound finds applications in the development of agrochemicals, dyes, and polymers. Its reactivity and functional groups make it versatile for creating products with specific properties.
Wirkmechanismus
The mechanism by which 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylic acid hydrochloride exerts its effects depends on its interaction with molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins or enzymes, potentially inhibiting or modulating their activity. The carboxylic acid group can participate in ionic interactions, enhancing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
2-(Aminomethyl)pyridine-5-carboxylic acid hydrochloride: Lacks the furan ring, which may affect its reactivity and binding properties.
2-(Aminomethyl)furo[2,3-b]pyridine-3-carboxylic acid hydrochloride: The position of the carboxylic acid group is different, potentially altering its chemical behavior and biological activity.
Uniqueness: 2-(Aminomethyl)furo[2,3-b]pyridine-5-carboxylic acid hydrochloride is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The combination of a furan and pyridine ring system provides a distinct scaffold for chemical modifications and applications.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Eigenschaften
CAS-Nummer |
2703779-71-7 |
---|---|
Molekularformel |
C9H9ClN2O3 |
Molekulargewicht |
228.63 g/mol |
IUPAC-Name |
2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H8N2O3.ClH/c10-3-7-2-5-1-6(9(12)13)4-11-8(5)14-7;/h1-2,4H,3,10H2,(H,12,13);1H |
InChI-Schlüssel |
UIMCGKQFVXAVMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C(OC2=NC=C1C(=O)O)CN.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.